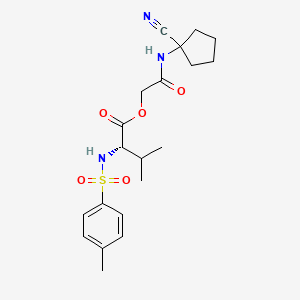![molecular formula C8H15NO2 B13350517 3-[(3R)-piperidin-3-yl]propanoic acid](/img/structure/B13350517.png)
3-[(3R)-piperidin-3-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(Piperidin-3-yl)propanoic acid is a chiral compound that features a piperidine ring attached to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Piperidin-3-yl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the reduction of a corresponding keto acid using a chiral reducing agent. Another approach is the asymmetric hydrogenation of a suitable precursor.
Industrial Production Methods
Industrial production of ®-3-(Piperidin-3-yl)propanoic acid may involve large-scale asymmetric synthesis using chiral catalysts. The choice of catalyst and reaction conditions is crucial to achieving high enantioselectivity and yield. Continuous flow processes and other advanced techniques may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
®-3-(Piperidin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation may involve alkyl halides and a base.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives of the piperidine ring.
科学的研究の応用
®-3-(Piperidin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor studies.
Industry: It may be used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of ®-3-(Piperidin-3-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, modulating biological pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins or enzymes that influence cellular processes.
類似化合物との比較
Similar Compounds
(S)-3-(Piperidin-3-yl)propanoic acid: The enantiomer of the compound, which may have different biological activity.
3-(Piperidin-3-yl)propanoic acid: The racemic mixture containing both enantiomers.
Piperidine derivatives: Other compounds containing the piperidine ring, which may have similar chemical properties but different biological activities.
Uniqueness
®-3-(Piperidin-3-yl)propanoic acid is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. This makes it valuable in applications where enantioselectivity is crucial, such as in drug development.
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
3-[(3R)-piperidin-3-yl]propanoic acid |
InChI |
InChI=1S/C8H15NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h7,9H,1-6H2,(H,10,11)/t7-/m1/s1 |
InChIキー |
FCDZOPQSMGHRMK-SSDOTTSWSA-N |
異性体SMILES |
C1C[C@@H](CNC1)CCC(=O)O |
正規SMILES |
C1CC(CNC1)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


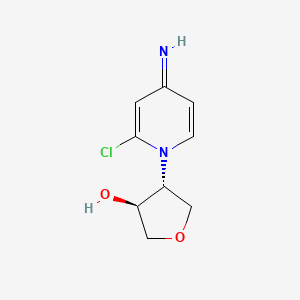
![7-Methoxy-2',3'-dihydro-3H-spiro[isobenzofuran-1,1'-phenalen]-3-one](/img/structure/B13350446.png)

![tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)carbamate](/img/structure/B13350448.png)
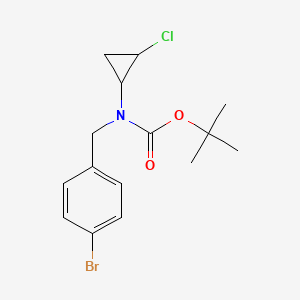
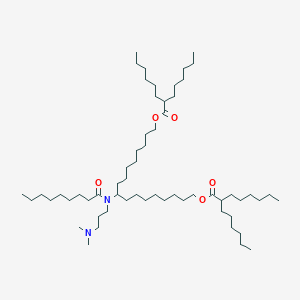
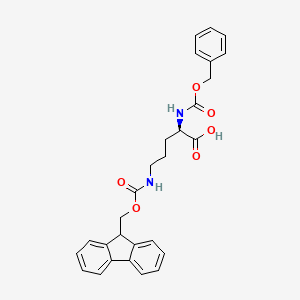
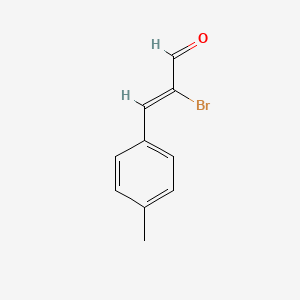
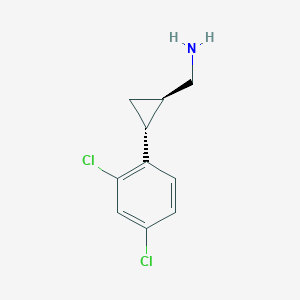
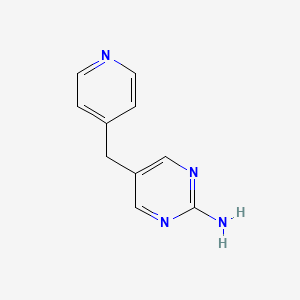
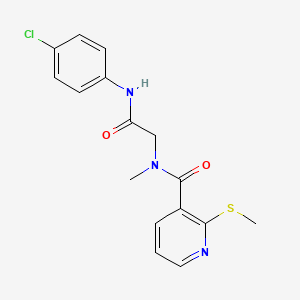
![Pyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B13350501.png)
![4-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13350507.png)
